molecular formula C9H20N2O B14472096 1-Methyl-4-{[(propan-2-yl)oxy]methyl}piperazine CAS No. 67232-27-3

1-Methyl-4-{[(propan-2-yl)oxy]methyl}piperazine

Katalognummer: B14472096
CAS-Nummer: 67232-27-3
Molekulargewicht: 172.27 g/mol
InChI-Schlüssel: PKLWKQYVBXPUEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-METHYL-4-[(1-METHYLETHOXY)METHYL]PIPERAZINE is a chemical compound with a complex structure, often used in various scientific research and industrial applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-4-[(1-METHYLETHOXY)METHYL]PIPERAZINE typically involves multiple steps, including the reaction of piperazine with isopropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The process may also involve purification steps to ensure the compound’s purity and quality.

Industrial Production Methods: In industrial settings, the production of 1-METHYL-4-[(1-METHYLETHOXY)METHYL]PIPERAZINE is scaled up using large reactors and optimized reaction conditions to maximize yield and efficiency. The process often includes continuous monitoring and quality control measures to maintain consistency and meet regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions: 1-METHYL-4-[(1-METHYLETHOXY)METHYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the conversion of the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted piperazine compounds.

Wissenschaftliche Forschungsanwendungen

1-METHYL-4-[(1-METHYLETHOXY)METHYL]PIPERAZINE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-METHYL-4-[(1-METHYLETHOXY)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-Methyl-4-(1-methylethoxy)benzene
  • Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-
  • Benzene, 1-ethoxy-4-methyl-

Comparison: Compared to these similar compounds, 1-METHYL-4-[(1-METHYLETHOXY)METHYL]PIPERAZINE exhibits unique properties, such as its specific reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

67232-27-3

Molekularformel

C9H20N2O

Molekulargewicht

172.27 g/mol

IUPAC-Name

1-methyl-4-(propan-2-yloxymethyl)piperazine

InChI

InChI=1S/C9H20N2O/c1-9(2)12-8-11-6-4-10(3)5-7-11/h9H,4-8H2,1-3H3

InChI-Schlüssel

PKLWKQYVBXPUEQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OCN1CCN(CC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.